molecular formula C16H16N4O2S B11287903 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11287903
M. Wt: 328.4 g/mol
InChI Key: FTJKSTQCYDEUCV-UHFFFAOYSA-N
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Description

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s unique structure makes it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide can be compared with other imidazopyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C16H16N4O2S/c1-10-5-6-13(22-2)12(8-10)18-14(21)9-23-16-19-11-4-3-7-17-15(11)20-16/h3-8H,9H2,1-2H3,(H,18,21)(H,17,19,20)

InChI Key

FTJKSTQCYDEUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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